4-(2-Nitropropan-2-yl)oxolan-2-ol

Description

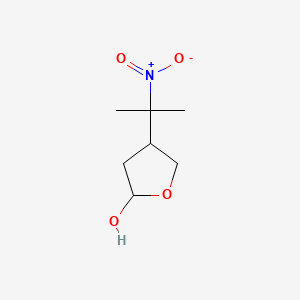

4-(2-Nitropropan-2-yl)oxolan-2-ol is a nitro-substituted cyclic ether alcohol characterized by a tetrahydrofuran (oxolane) backbone with a hydroxyl group at position 2 and a 2-nitropropan-2-yl substituent at position 2. This compound combines the structural features of nitroalkanes and cyclic ether alcohols, which may confer unique reactivity and physicochemical properties. Such compounds are of interest in organic synthesis, pharmaceuticals, and materials science due to their functional versatility .

Properties

IUPAC Name |

4-(2-nitropropan-2-yl)oxolan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4/c1-7(2,8(10)11)5-3-6(9)12-4-5/h5-6,9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOPCRYJDPHRMOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CC(OC1)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70662018 | |

| Record name | 4-(2-Nitropropan-2-yl)oxolan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176793-54-7 | |

| Record name | 4-(2-Nitropropan-2-yl)oxolan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Nitropropan-2-yl)oxolan-2-ol typically involves the nitration of a suitable precursor compound. One common method is the nitration of 2-propanol derivatives under controlled conditions to introduce the nitro group. The reaction is usually carried out in the presence of a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Nitropropan-2-yl)oxolan-2-ol can undergo various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be employed in substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitrate derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted oxolan-2-ol derivatives.

Scientific Research Applications

4-(2-Nitropropan-2-yl)oxolan-2-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Nitropropan-2-yl)oxolan-2-ol involves its interaction with molecular targets and pathways. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, including enzyme inhibition or activation, modulation of signaling pathways, and changes in cellular function.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 4-(2-Nitropropan-2-yl)oxolan-2-ol, we compare it structurally and functionally with related compounds, including nitroalkanes, cyclic ether alcohols, and lignan derivatives.

Table 1: Structural and Functional Comparison

Key Observations :

Functional Group Influence :

- The nitro group in this compound enhances electrophilicity at adjacent carbons, facilitating nucleophilic substitution or reduction reactions. This contrasts with dibenzylbutyrolactol lignans , where hydroxyl and benzyl groups dominate reactivity, favoring antioxidant activity via radical scavenging .

- The tosyl group in compound 3f () provides steric and electronic stabilization, making it a robust intermediate in multi-step syntheses, unlike the hydroxyl group in the target compound, which may limit stability under acidic conditions .

Physicochemical Properties: this compound is expected to exhibit higher polarity (due to -OH and -NO₂) compared to 3f, which contains a hydrophobic tosyl group. This polarity may enhance solubility in polar solvents like ethanol or water. Dibenzylbutyrolactols () demonstrate lower solubility in aqueous media due to bulky benzyl substituents, limiting their application in biological systems without derivatization .

Synthetic Utility :

- The target compound’s nitro and hydroxyl groups offer dual reactivity for functionalization (e.g., nitro reduction to amine or hydroxyl protection). In contrast, 3f is tailored for nitrile-based coupling reactions, as evidenced by its use in forming carbon-carbon bonds .

Biological Relevance :

- While dibenzylbutyrolactols are bioactive lignans with documented medicinal properties, the nitro group in this compound may confer toxicity risks, as nitro compounds often require metabolic activation to exert biological effects.

Research Findings and Data

Table 2: Experimental Data Comparison

| Parameter | This compound (Predicted) | 2-(2-Nitropropan-2-yl)-2-tosylhexanenitrile (3f) | Dibenzylbutyrolactol Lignans |

|---|---|---|---|

| Molecular Weight (g/mol) | ~191.18 | 328.1360 (HRMS) | ~450–500 (estimated) |

| Melting Point | Not reported | 68–70 °C | Variable (amorphous solids) |

| Solubility | Polar solvents | Chloroform, DCM | Ethanol, DMSO |

| Stability | Sensitive to strong acids/bases | Stable under standard conditions | Photodegradable |

Biological Activity

4-(2-Nitropropan-2-yl)oxolan-2-ol, also known as Norkhellol, is a chemical compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications, supported by recent research findings and data.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C12H8O5

- Molecular Weight : 232.19 g/mol

The biological activity of this compound is primarily attributed to the nitro group (NO₂) present in its structure. Nitro compounds are known to trigger redox reactions within cells, leading to toxicity in microorganisms and potential therapeutic effects in human cells. The nitro group can act both as a pharmacophore and a toxicophore , influencing interactions with various biological targets, including proteins and enzymes .

Antimicrobial Activity

Research indicates that nitro compounds exhibit a broad spectrum of antimicrobial activity. Specifically, this compound has shown effectiveness against various pathogens, including Helicobacter pylori, Pseudomonas aeruginosa, and Mycobacterium tuberculosis.

| Pathogen | Activity Type | Reference |

|---|---|---|

| H. pylori | Antibacterial | |

| P. aeruginosa | Antibacterial | |

| M. tuberculosis | Antibacterial |

Antineoplastic Activity

The compound has also been investigated for its potential antineoplastic properties. Studies suggest that the nitro group enhances the compound's ability to induce apoptosis in cancer cells, making it a candidate for further development in cancer therapy .

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

A recent study evaluated the efficacy of various nitro compounds, including this compound, against resistant bacterial strains. The results demonstrated significant inhibitory effects, particularly against Gram-negative bacteria, highlighting its therapeutic potential in treating infections caused by resistant pathogens . -

Anticancer Properties :

Another study focused on the cytotoxic effects of this compound on human cancer cell lines. The findings revealed that this compound induced cell cycle arrest and apoptosis in treated cells, suggesting its role as a potential anticancer agent .

Toxicity and Safety Profile

While the antimicrobial and anticancer activities are promising, the toxicity associated with nitro compounds must be carefully considered. The same redox properties that confer antimicrobial activity can also lead to cytotoxic effects in human cells if not properly regulated .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.